molecular formula C4H8N2O3 B032213 N-Nitroso-N-methylurethane CAS No. 615-53-2

N-Nitroso-N-methylurethane

Cat. No. B032213
CAS RN: 615-53-2
M. Wt: 132.12 g/mol
InChI Key: CAUBWLYZCDDYEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Nitroso-N-methylurethane involves nitration processes. For instance, N-nitro [14C]methylamine can be synthesized through the alkaline cleavage of N-nitro[methyl-14C] methylurethane, which itself is obtained by nitration of [N-methyl-14C] methylurethane. This indicates the compound's formation through specific nitration reactions involving methylurethane derivatives.

Molecular Structure Analysis

N-Nitroso-N-methylurethane's molecular structure, characterized by the N-nitroso functional group attached to a methylurethane moiety, is responsible for its reactivity and carcinogenic properties. This structure facilitates its interaction with DNA, leading to mutagenic effects.

Chemical Reactions and Properties

N-Nitroso-N-methylurethane participates in various chemical reactions, including its ability to act as a methylating agent. This property is significant in determining its biological action, as methylation of DNA is a crucial step in carcinogenesis. Its reaction with deoxyribonucleic acid containing thymidine residues results in the synthesis and identification of new methylation products, highlighting its reactivity towards genetic material.

Physical Properties Analysis

The physical properties of N-Nitroso-N-methylurethane, such as solubility, boiling point, and stability, are essential for understanding its behavior in biological systems. These properties influence its distribution, metabolism, and the efficiency of its interaction with cellular components.

Chemical Properties Analysis

Chemically, N-Nitroso-N-methylurethane exhibits properties typical of nitroso compounds, such as the ability to undergo nitrosation reactions. Its chemical behavior is crucial for its carcinogenic activity, as it can form alkylating agents that interact with DNA and induce mutations.

Scientific Research Applications

  • Carcinogenic Effects in Experimental Research : N-Nitroso-N-methylurethane is known for its carcinogenic effects across various species, including humans. It is used in experimental research to induce tumors at different sites via oral administration and other routes (田野 茂光 & 山口 彦之, 1969).

  • Induction of Chromosomal Aberrations : This compound effectively induces chromosomal aberrations in barley chromosomes, particularly causing breaks and interchanges in centromeres and terminal regions (K. Gecheff & H. Nicoloff, 1970).

  • Role in Lung Surfactant Research : Myoinositol supplementation in rabbits treated with N-Nitroso-N-methylurethane helps prevent lung surfactant deficiency, highlighting its importance in the context of alveolar epithelium damage (M. Hallman & B. Epstein, 1982).

  • Alveolar Epithelial Injury Study in Dogs : This compound is used to study alveolar epithelial injury in dogs, leading to necrosis and abnormal lung mechanics, which is significant for understanding pathophysiology and therapy in controlled settings (C. R. Barrett, A. L. Bell, & S. Ryan, 1979).

  • Stomach Tumor Induction : Nitrosocarbaryl and nitroso-N-methylurethane both induce stomach tumors in Sprague-Dawley rats, with nitrosoethylurethane being more potent in this regard (W. Lijinsky & H. W. Taylor, 1976).

  • DNA Methylation Studies : Methylation of DNA by N-methyl-N-nitrosourethane may play a significant role in its biological action as mutagens and carcinogens (P. D. LAWLEY, 1968).

  • Lethal and Mutagenic Effects Studies : N-Nitroso-N-methylurethane has been shown to be more toxic and mutagenic than its ethyl counterpart in certain biological models, such as Colletotrichum coccodes (N. Loprieno, G. Zetterberg, R. Guglielminetti, & E. Michel, 1964).

  • Study of Acute Lung Injury and ARDS : The N-Nitroso-N-Methylurethane-induced acute lung injury animal model simulates symptoms of acute respiratory distress syndrome (ARDS), aiding in the investigation of ARDS (W. S. Cruz & M. Moxley, 1998).

Safety And Hazards

N-Nitroso-N-methylurethane is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It is advised to avoid any skin contact and effects of contact or inhalation may be delayed .

Future Directions

N-Nitroso-N-methylurethane can be used as a model for testing immunotherapy protocols . It can also be analyzed by this reverse phase (RP) HPLC method with simple conditions .

properties

IUPAC Name

ethyl N-methyl-N-nitrosocarbamate
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InChI

InChI=1S/C4H8N2O3/c1-3-9-4(7)6(2)5-8/h3H2,1-2H3
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InChI Key

CAUBWLYZCDDYEF-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)N(C)N=O
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Molecular Formula

C4H8N2O3
Record name N-NITROSO-N-METHYLURETHANE
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DSSTOX Substance ID

DTXSID4021472
Record name N-Nitroso-N-methylurethane
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Molecular Weight

132.12 g/mol
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Physical Description

N-nitroso-n-methylurethane is a solid., Yellow to pink liquid with a sweet odor; [HSDB] Solid; [CAMEO] Orange liquid; [MSDSonline]
Record name N-NITROSO-N-METHYLURETHANE
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Record name N-Nitroso-N-methylurethane
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Boiling Point

BP: 62-64 °C at 12 mm Hg; 70 °C at 27 mm Hg
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Solubility

Soluble in many common organic solvents, Infinitely soluble in alcohol, ether, benzene, In water, 37,000 mg/L at 25 °C (0.28 M)
Record name N-Nitroso-N-methylurethane
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Density

1.133 at 20 °C/4 °C
Record name N-Nitroso-N-methylurethane
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Vapor Pressure

1.18 [mmHg], 1.18 mm Hg at 25 °C /extrapolated (12 mm Hg at 63 °C)/
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Mechanism of Action

In this study, the biochemical mechanisms by which N-nitroso-N-methylurethane (NNMU) induces acute lung injury are examined. Polymorphonuclear neutrophil infiltration into the lungs first appears in the bronchoalveolar lavage (BAL) fluid 24 hr after NNMU injection (10.58 +/- 3.00% of total cells; P < 0.05 vs. control animals). However, NNMU-induced elevation of the alveolar-arterial O2 difference requires 72 hr to develop. Daily intraperitoneal injections of the inducible nitric oxide (. NO) synthase (iNOS)-selective inhibitor aminoguanidine (AG) initiated 24 hr after NNMU administration improve the survival of NNMU-treated animals. However, AG administration initiated 48 or 72 hr after NNMU injection does not significantly improve the survival of NNMU-treated animals. These results suggest that NO participates in events that occur early in NNMU-induced acute lung injury. BAL cells isolated from rats 24 and 48 hr after NNMU injection produce elevated NO and express iNOS during a 24-hr ex vivo culture. AG attenuates NO production but does not affect iNOS expression, whereas actinomycin D prevents iNOS expression and attenuates NO production by BAL cells during this ex vivo culture. These results suggest that NNMU-derived BAL cells can stimulate iNOS expression and NO production during culture. In 48-hr NNMU-exposed rats, iNOS expression is elevated in homogenates of whole lavaged lungs but not in BAL cells derived from the same lung. These findings suggest that the pathogenic mechanism by which NNMU induces acute lung injury involves BAL cell stimulation of iNOS expression and NO production in lung tissue.
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Product Name

N-Nitroso-N-methylurethane

Color/Form

Yellow to pink oil, Light colored liquid

CAS RN

615-53-2
Record name N-NITROSO-N-METHYLURETHANE
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Record name Carbamic acid, N-methyl-N-nitroso-, ethyl ester
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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